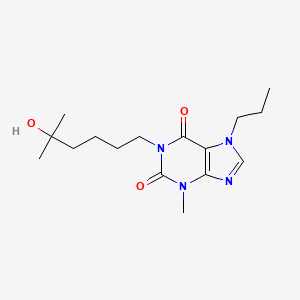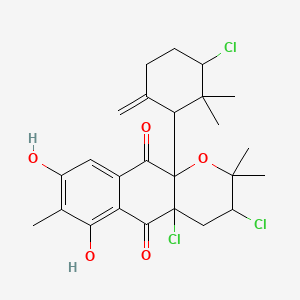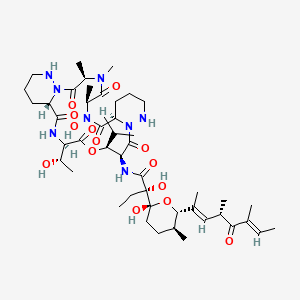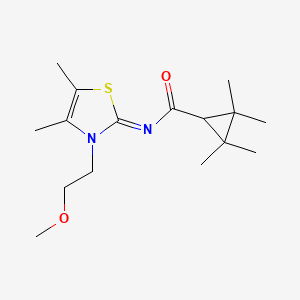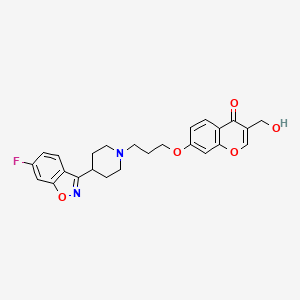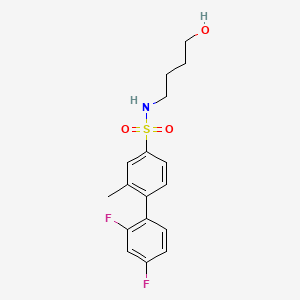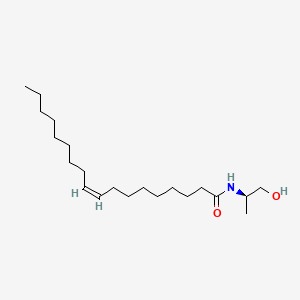
9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-
Descripción general
Descripción
AM3102 is an oleoylethanolamide analog and an endogenous high-affinity peroxisome proliferator-activated receptor-alpha agonist. This compound is known for its resistance to enzymatic hydrolysis and its ability to activate peroxisome proliferator-activated receptor-alpha with high potency in vitro. It has been shown to persistently reduce feeding when administered in vivo, either parenterally or orally .
Aplicaciones Científicas De Investigación
AM3102 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and behavior of oleoylethanolamide analogs. In biology and medicine, AM3102 is researched for its potential therapeutic effects, including its ability to reduce feeding and its role as a peroxisome proliferator-activated receptor-alpha agonist. This makes it a candidate for studies related to metabolic disorders, obesity, and appetite regulation .
Mecanismo De Acción
AM3102 exerts its effects by activating peroxisome proliferator-activated receptor-alpha, a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. By binding to this receptor, AM3102 modulates the expression of genes involved in fatty acid oxidation, lipid transport, and energy expenditure. This activation leads to a reduction in feeding behavior and potential therapeutic effects in metabolic disorders .
Análisis Bioquímico
Biochemical Properties
AM-3102 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a high-affinity PPAR-α agonist, AM-3102 activates PPAR-α with high potency in vitro. This activation leads to the modulation of gene expression involved in lipid metabolism, energy homeostasis, and inflammation . AM-3102 resists enzymatic hydrolysis, which enhances its stability and prolongs its biological effects .
Cellular Effects
AM-3102 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating PPAR-α, AM-3102 promotes lipid utilization, reduces food intake, and enhances lipolysis in adipocytes . Additionally, AM-3102 has been shown to inhibit the proliferation of ovarian cancer cells, suggesting potential anti-cancer properties . The compound also affects the expression of genes involved in fatty acid oxidation and energy expenditure .
Molecular Mechanism
The molecular mechanism of AM-3102 involves its binding to PPAR-α, leading to the activation of this nuclear receptor. This activation results in the transcription of target genes that regulate lipid metabolism, inflammation, and energy homeostasis . AM-3102 also demonstrates weak affinity for central and peripheral cannabinoid receptors (CB1 and CB2), although its primary action is through PPAR-α activation . The compound’s resistance to enzymatic hydrolysis further enhances its potency and duration of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AM-3102 have been observed to change over time. The compound’s stability and resistance to enzymatic degradation contribute to its prolonged biological activity . Long-term studies have shown that AM-3102 persistently reduces food intake and promotes lipid metabolism when administered either parenterally or orally . These effects are consistent over extended periods, indicating the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of AM-3102 vary with different dosages in animal models. At lower doses, AM-3102 effectively reduces food intake and promotes lipid utilization without significant adverse effects . Higher doses may lead to toxic or adverse effects, including potential disruptions in metabolic processes and energy homeostasis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
AM-3102 is involved in metabolic pathways related to lipid metabolism and energy homeostasis. By activating PPAR-α, AM-3102 enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy expenditure . The compound’s resistance to enzymatic hydrolysis ensures its stability and prolonged activity within these metabolic pathways .
Transport and Distribution
Within cells and tissues, AM-3102 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for PPAR-α facilitates its localization to target tissues involved in lipid metabolism, such as adipose tissue and liver . AM-3102’s resistance to enzymatic hydrolysis also contributes to its accumulation and prolonged activity in these tissues .
Subcellular Localization
AM-3102’s subcellular localization is primarily within the nucleus, where it interacts with PPAR-α to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective activation of PPAR-α and subsequent regulation of lipid metabolism and energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AM3102 involves the modification of oleoylethanolamide to enhance its stability and potency.
Industrial Production Methods: it is likely that the production involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: AM3102 primarily undergoes reactions that involve its interaction with biological targets rather than traditional chemical reactions like oxidation, reduction, or substitution. Its stability against enzymatic hydrolysis is a key feature, indicating that it does not easily undergo hydrolysis reactions .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis and study of AM3102 include organic solvents, catalysts, and conditions that favor the formation of stable analogs of oleoylethanolamide. Specific details on these reagents and conditions are not extensively documented .
Major Products Formed: The major products formed from reactions involving AM3102 are typically its metabolites, which are studied for their biological activity and stability. These metabolites are resistant to enzymatic breakdown, maintaining the compound’s efficacy in activating peroxisome proliferator-activated receptor-alpha .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to AM3102 include other oleoylethanolamide analogs and peroxisome proliferator-activated receptor-alpha agonists. These compounds share structural similarities and biological activities but may differ in their stability, potency, and resistance to enzymatic hydrolysis .
Uniqueness: AM3102 is unique due to its high potency in activating peroxisome proliferator-activated receptor-alpha and its resistance to enzymatic hydrolysis. This makes it a valuable compound for research in metabolic regulation and therapeutic applications .
Propiedades
IUPAC Name |
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-JPMGXVIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016487 | |
| Record name | AM-3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213182-22-0 | |
| Record name | AM-3102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-3102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



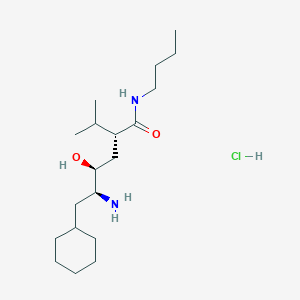
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
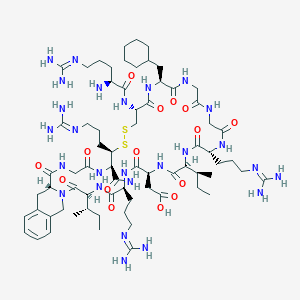
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
